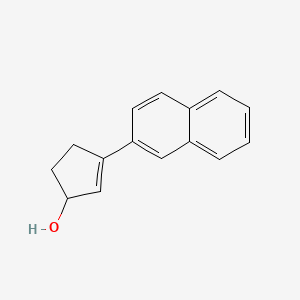

3-Naphthalen-2-yl-cyclopent-2-enol

Description

Properties

Molecular Formula |

C15H14O |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3-naphthalen-2-ylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C15H14O/c16-15-8-7-14(10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10,15-16H,7-8H2 |

InChI Key |

AADYTUBUBKSJCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC1O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 3-Naphthalen-2-yl-cyclopent-2-enol and Analogues

Structural Nuances and Reactivity

- Aromatic vs. Alicyclic Systems: The naphthalene moiety in the target compound enhances π-π stacking interactions compared to phenol derivatives (e.g., 3-(1-Hydroxypent-2-en-3-yl)phenol) , which lack extended conjugation. This aromaticity may reduce solubility in polar solvents relative to aliphatic analogues like 1-Methylcyclopentanol .

- Functional Group Diversity: Cyclotene contains a ketone group, enabling keto-enol tautomerism and nucleophilic reactivity, whereas the target compound’s hydroxyl group participates in hydrogen bonding (as per graph set analysis in hydrogen-bonded networks ).

- Stereochemical Considerations: Enzyme-catalyzed kinetic resolution (e.g., in cyclopentenyl acetate derivatives ) highlights the importance of stereochemistry in similar compounds. The cyclopentenol ring in the target compound may exhibit enantiomer-specific interactions.

Physicochemical Properties

- Molecular Weight and Solubility: The naphthalene group increases molecular weight compared to cyclopentanols (e.g., 1-Methylcyclopentanol ), likely reducing aqueous solubility.

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates stronger hydrogen bonding than methyl-substituted analogues (e.g., Cyclotene ), impacting crystallization behavior .

Q & A

Basic: What are the optimal synthetic routes for 3-Naphthalen-2-yl-cyclopent-2-enol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of naphthalene-derived compounds often involves coupling reactions or cyclization strategies. For example, derivatives like 2-(furan-2-yl)naphthalen-1-ol are synthesized via base-mediated alkylation (e.g., K₂CO₃ in DMF) with propargyl bromide, followed by purification using column chromatography . Key parameters for optimization include:

- Base selection : K₂CO₃ is preferred for its mild basicity and solubility in polar aprotic solvents.

- Reaction time : 2–4 hours under stirring at room temperature.

- Work-up : Extraction with ethyl acetate and drying over anhydrous Na₂SO₄.

Table 1 : Example Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, Propargyl bromide | DMF | RT | 2 h | ~75–85 |

Basic: How is the crystal structure of 3-Naphthalen-2-yl-cyclopent-2-enol determined using X-ray crystallography?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Validation : WinGX and ORTEP for visualization and geometry checks .

Note : Data-to-parameter ratios >15:1 ensure reliability. For example, a recent study reported and .

Advanced: How can hydrogen bonding patterns in the crystal lattice inform intermolecular interactions and stability?

Methodological Answer:

Graph set analysis (GSA) is used to classify hydrogen bonds. For naphthalene derivatives:

- Donor-acceptor distances : Typically 2.6–3.0 Å for O–H···O/N interactions.

- Directionality : Etter’s rules predict motifs like rings in carboxylic acids, but naphthalen-ol derivatives may form chains .

Example : In 2-[3-(naphthalen-2-yl)phenyl]naphthalene, C–H···π interactions dominate, with graph set descriptors coded using PLATON .

Advanced: How can computational methods predict electronic properties and reactivity of 3-Naphthalen-2-yl-cyclopent-2-enol?

Methodological Answer:

- Natural Population Analysis (NPA) : Assigns atomic charges via natural bond orbital (NBO) analysis. For naphthalene derivatives, the enol oxygen often carries a partial negative charge (), influencing nucleophilic reactivity .

- pKa prediction : Tools like ACD/Labs (SciFinder) estimate acidity; 2-naphthol derivatives have , modified by substituents .

Table 2 : Calculated Properties

| Property | Method | Value |

|---|---|---|

| Partial charge (O) | NPA/NBO | |

| ACD/Labs V11.02 |

Advanced: How are structure-activity relationships (SAR) studied for antitumor derivatives of this compound?

Methodological Answer:

SAR studies involve:

Ring modification : Replace cyclopentenol with furan or phenyl rings to assess potency (e.g., IC₅₀ values against MCF-7 cells) .

Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity.

Assays : Use NCI-60 panels for broad screening; prioritize selectivity via toxicity indices (e.g., ) .

Table 3 : Example SAR Data

| Derivative | IC₅₀ (MCF-7, μM) | Selectivity Index |

|---|---|---|

| Parent compound | 0.45 | 12.5 |

| 2-Furan analog | 1.20 | 8.2 |

Advanced: How should researchers address contradictions in crystallographic or bioassay data?

Methodological Answer:

- Crystallography : Check for twinning or disorder using R-factors () and ADPs (ellipsoid axes < 0.1 Ų) .

- Bioassays : Replicate experiments with blinded controls. For IC₅₀ discrepancies, assess cell line heterogeneity (e.g., MDA-MB-231 vs. MCF-7) .

- Statistical tools : Use gPROMS or Harris-Stocker models for error propagation analysis .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.